4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid
Description
4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is a halogenated benzoic acid derivative characterized by a phenoxy group substituted with chlorine and trifluoromethyl at the 4- and 3-positions, respectively. This compound belongs to a class of bioactive molecules where the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects and binding affinity .
Applications span pharmaceuticals and agrochemicals; for instance, its structural analogs are used as metabolites in pesticides (e.g., PT-CA in tolfenpyrad residue definitions) and as kinase inhibitors in oncology (e.g., sorafenib) .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-6-5-10(7-11(12)14(16,17)18)21-9-3-1-8(2-4-9)13(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDNABJYNDLVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid, also known as a chlorinated benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and chloro substituents, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound is as follows:
This structure includes a benzoic acid moiety with a phenoxy group substituted by a chloro and a trifluoromethyl group, which may enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes like angiogenesis and cell proliferation.
Enzyme Inhibition
- Raf Kinase Inhibition : The compound has been identified as an inhibitor of Raf kinase, which plays a crucial role in the signaling pathways associated with cancer progression. Inhibiting this enzyme can disrupt the proliferation of cancer cells and tumor growth .
Biological Activity Profiles
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of halogen substituents is often linked to enhanced antibacterial activity .
- Antiparasitic Activity : Research into related compounds suggests potential efficacy against parasites such as Plasmodium falciparum, indicating that structural modifications can enhance activity against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and its derivatives:
- Inhibition Studies : A study demonstrated that derivatives of chlorinated benzoic acids showed significant inhibition of cancer cell lines, suggesting that the trifluoromethyl group could enhance binding affinity to target proteins .
- Pharmacokinetic Properties : The pharmacokinetic profile indicates good oral bioavailability due to favorable lipophilicity imparted by the trifluoromethyl group. This enhances cellular uptake and potential therapeutic efficacy .
- Comparative Analysis : A comparative analysis with other halogenated benzoic acids revealed that the presence of both chlorine and trifluoromethyl groups results in a unique activity profile, making it a candidate for further drug development .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that 4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid exhibits potential as an anticancer agent. It has been identified as an inhibitor of Raf kinase, which plays a crucial role in cell signaling pathways related to cancer proliferation and survival. The compound is being explored for its effectiveness against various cancers, including melanoma and other hyper-proliferative disorders .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating signaling pathways that lead to inflammation, thus providing a therapeutic avenue for conditions like rheumatoid arthritis and other inflammatory disorders .
Formulation in Drug Delivery Systems
Due to its favorable solubility and stability profiles, this compound is being investigated for use in drug delivery systems. It can be incorporated into formulations such as transdermal patches and injectable solutions, enhancing the bioavailability of therapeutic agents .
Herbicide Development
This compound is also utilized in the development of herbicides. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, making it effective against a range of weeds while minimizing harm to crops .
Fungicide Properties
The compound demonstrates antifungal activity, which can be leveraged in agricultural practices to protect crops from fungal infections. Its efficacy against various fungal species positions it as a valuable component in fungicide formulations .
Polymer Additives
In materials science, this compound is used as an additive in polymer production. It enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Coatings and Paints
The compound's chemical properties make it suitable for use in coatings and paints, providing resistance to UV radiation and improving durability. This application is particularly relevant in industries requiring long-lasting protective finishes .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Differences and Functional Impacts
Substituent Effects on Bioactivity: Nitro vs. Carboxylic Acid Groups: Acifluorfen () contains a nitro group (-NO₂) instead of a carboxylic acid (-COOH), making it a potent herbicide via inhibition of protoporphyrinogen oxidase. In contrast, the carboxylic acid group in the target compound facilitates hydrogen bonding, enhancing its role in drug-receptor interactions .
Physicochemical Properties :
- Melting Points : The acetic acid derivative () has a lower melting point (133–134.5°C) compared to the benzoic acid core, likely due to reduced aromatic stacking .
- pKa Values : The acetic acid analog (pKa ~2.98) is more acidic than benzoic acid derivatives (typical pKa ~4.2), influencing solubility and bioavailability .
Applications :
- Pharmaceuticals : Sorafenib derivatives () leverage the 4-chloro-3-(trifluoromethyl)phenyl moiety for kinase inhibition, while the benzimidazole analog () is explored in targeted therapies .
- Agrochemicals : The target compound’s metabolite (PT-CA) is critical in tolfenpyrad residue definitions, whereas acifluorfen directly acts as a herbicide .
Research Findings and Trends
- Synthetic Methods : Solid-phase synthesis () and oxidative coupling () are common for introducing sulfonamide or ureido groups in analogs .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced thermal stability, as seen in sorafenib’s formulation .
- Environmental Impact: Metabolites like PT-CA are non-fat-soluble, reducing bioaccumulation risks in agricultural use .
Preparation Methods
Nucleophilic Aromatic Substitution and Salt Formation
One common approach involves the reaction of 3-hydroxybenzoic acid or its metal salt (e.g., sodium or potassium salt) with 2-chloro-4-(trifluoromethyl)benzene derivatives. The phenol group acts as a nucleophile, displacing a suitable leaving group on the aromatic ring to form the phenoxy linkage.
Acidification and Isolation
After the nucleophilic substitution, the reaction mixture contains the metal salt of the product dissolved in an aqueous phase. Acidification with inorganic acids such as hydrochloric acid or sulfuric acid is performed to liberate the free acid.
Liquid Two-Phase System and Melt Separation
A notable patented method involves heating the acidified reaction mixture to form a liquid two-phase system comprising an organic phase and an aqueous phase.
- Upon heating to 90–127 °C (preferably 95–115 °C), the benzoic acid derivative melts and separates into a lower organic phase.
- This organic phase contains the molten product, water, and residual acids.
- The organic phase is separated from the aqueous phase, which contains minimal product (<3%).
- The organic phase can be further dewatered by distillation to remove water and residual acids, improving purity and yield.
This method addresses common issues in crystallization such as crust formation and excessive water absorption, which can cause drying bottlenecks.
Comparative Data Table of Preparation Parameters
Research Findings and Practical Considerations
- The nucleophilic substitution reaction is well-established, with metal salts of hydroxybenzoic acid providing a reactive phenolate ion.
- Acidification is critical for isolating the free acid, but traditional crystallization can lead to operational challenges such as crust formation and high water content in crystals.
- The liquid two-phase melt separation method offers an innovative solution by melting the product and separating it as an organic phase, reducing drying time and increasing throughput.
- Continuous flow nitration studies provide insights into optimizing downstream functionalization reactions of this compound, highlighting the importance of reaction parameters and solvent choices for industrial scalability.
- The use of organic acids like acetic acid in acidification can improve process efficiency and product handling.
Q & A
Q. What are the standard synthetic routes for 4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid?
The synthesis typically involves nucleophilic aromatic substitution to form the phenoxy linkage. For example, coupling 4-chloro-3-(trifluoromethyl)phenol with a benzoic acid derivative (e.g., methyl 4-hydroxybenzoate) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of the ester group to the carboxylic acid is achieved using NaOH or LiAlH₄ reduction followed by oxidation . Controlled reaction parameters (temperature: 80–100°C; solvent: polar aprotic) are critical to avoid side reactions like over-oxidation or decarboxylation .
Q. Which spectroscopic techniques are employed to characterize this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm aromatic coupling patterns. For instance, the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are commonly used .
- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s electron-withdrawing groups (Cl, CF₃) enhance its potential as a pharmacophore. It is investigated for:
- Enzyme inhibition : Competitive binding assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Receptor modulation : Radioligand displacement studies to assess affinity for G-protein-coupled receptors (GPCRs) .
- Prodrug development : Esterification of the carboxylic acid group to improve bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, reducing dimerization side products .
- Temperature control : Lower temperatures (50–60°C) during coupling steps reduce thermal decomposition, while higher temperatures (100–120°C) during hydrolysis accelerate desired transformations .
Q. What strategies resolve spectral data contradictions in structural elucidation?
- Isotopic labeling : ¹³C-labeled analogs can clarify ambiguous NMR signals caused by overlapping aromatic protons .
- 2D NMR techniques : COSY and HSQC experiments differentiate coupling patterns in crowded spectral regions (e.g., aromatic protons adjacent to CF₃) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related triazine derivatives .
Q. How does the electronic influence of substituents affect its reactivity in coupling reactions?
- CF₃ group : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to the phenoxy linkage .
- Chlorine substituent : Enhances oxidative stability but may hinder nucleophilic attacks unless activated by electron-donating groups .
- Carboxylic acid : Participates in hydrogen bonding, influencing crystal packing in material science applications (e.g., coordination polymers) .
Data Contradiction Analysis
Discrepancies in reported melting points or spectral data may arise from:
- Polymorphism : Different crystalline forms (e.g., enantiotropic transitions) due to solvent recrystallization variations .
- Impurity profiles : Residual solvents (DMF, THF) or unreacted intermediates alter thermal properties. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
